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molecular formula C13H11BrN4O2 B8435016 2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

2-Amino-5-bromo-N'-(phenylcarbonyl)pyridine-3-carbohydrazide

Cat. No. B8435016
M. Wt: 335.16 g/mol
InChI Key: AKJMSEDGOGHFFS-UHFFFAOYSA-N
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Patent
US09096584B2

Procedure details

Polyphosphonic acid (4.006 mL of 84% w/v, 41.04 mmol) was heated to 100° C. and treated with 2-amino-N′-benzoyl-5-bromonicotinohydrazide (673 mg, 1.626 mmol) in portions over a period of 25 minutes. The reaction mixture was allowed to stir for 2 hours at 110° C. and then allowed to cool to ambient temperature. Water was added and the mixture basified (using 1M NaOH) and extracted with DCM (×3). The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give the product as a white solid (372 mg, 72% Yield). 1H NMR (400.0 MHz, DMSO) δ 7.54 (s, 2H), 7.62-7.68 (m, 3H), 8.22-8.25 (m, 2H), 8.32 (d, J=2.5 Hz, 1H) and 8.50 (d, J=2.5 Hz, 1H) ppm; MS (ES+) 318.86.
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:19]=[CH:18][C:17]([Br:20])=[CH:16][C:3]=1[C:4]([NH:6][NH:7][C:8](=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=O.[OH-].[Na+]>O>[Br:20][C:17]1[CH:16]=[C:3]([C:4]2[O:15][C:8]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[N:7][N:6]=2)[C:2]([NH2:1])=[N:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
673 mg
Type
reactant
Smiles
NC1=C(C(=O)NNC(C2=CC=CC=C2)=O)C=C(C=N1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir for 2 hours at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×3)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)C=1OC(=NN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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